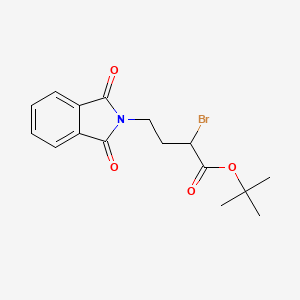
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a chemical compound with the molecular formula C16H18BrNO4 and a molecular weight of 368.22 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a 1,3-dioxoisoindolinyl moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of tert-butyl 4-(1,3-dioxoisoindolin-2-yl)butanoate with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the bromination of the butanoate moiety.
Analyse Des Réactions Chimiques
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 1,3-dioxoisoindolinyl moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate include:
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)acetate: This compound has a similar structure but with an acetate group instead of a butanoate group.
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)propanoate: This compound has a propanoate group instead of a butanoate group.
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)pentanoate: This compound has a pentanoate group instead of a butanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H18BrNO4 |
|---|---|
Poids moléculaire |
368.22 g/mol |
Nom IUPAC |
tert-butyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C16H18BrNO4/c1-16(2,3)22-15(21)12(17)8-9-18-13(19)10-6-4-5-7-11(10)14(18)20/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
YPISZAVFBZTWFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


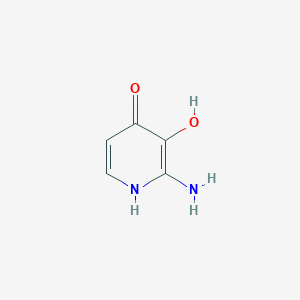


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
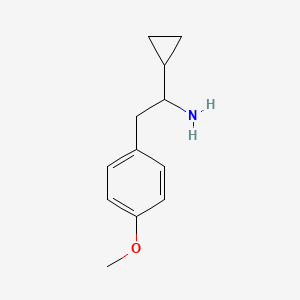
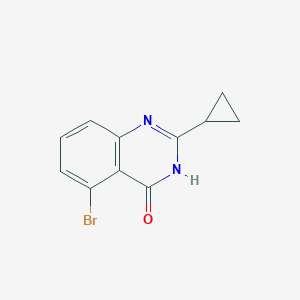
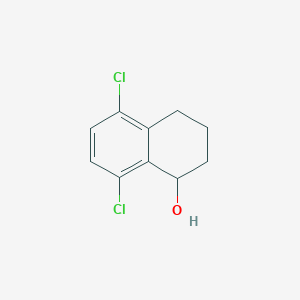
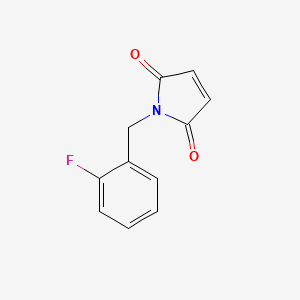

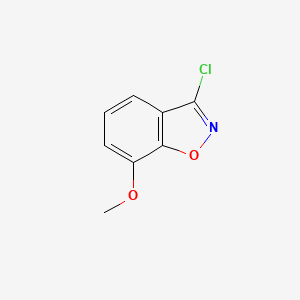
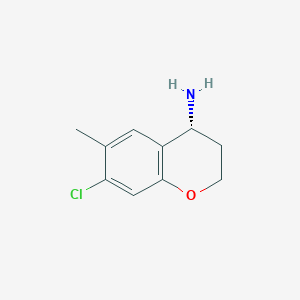

![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)
